

Application Notes and Protocols: Fomivirsen Sodium In Vitro Dose-Response Curve Generation

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Compound of Interest		
Compound Name:	Fomivirsen sodium	
Cat. No.:	B10832301	Get Quote

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Introduction

Fomivirsen sodium (formerly ISIS 2922) is an antisense oligonucleotide that was developed for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients.[1][2][3] It functions by specifically inhibiting the replication of human cytomegalovirus (HCMV) through an antisense mechanism.[3][4] The 21-mer phosphorothioate oligonucleotide is complementary to the messenger RNA (mRNA) transcripts of the major immediate early region 2 (IE2) of HCMV. [2][3] This region of the viral genome encodes for proteins that are essential for the regulation of viral gene expression and are critical for the production of new, infectious virus particles.[2] [3] By binding to the target mRNA, Fomivirsen inhibits the synthesis of the IE2 proteins, thereby halting viral replication.[3]

These application notes provide detailed protocols for generating in vitro dose-response curves for **Fomivirsen sodium** against human cytomegalovirus. The described methods include cell culture, antiviral activity assays (Plaque Reduction Assay and Cytopathic Effect Inhibition Assay), and a cytotoxicity assay to determine the therapeutic index.

Mechanism of Action

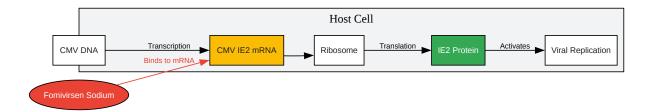


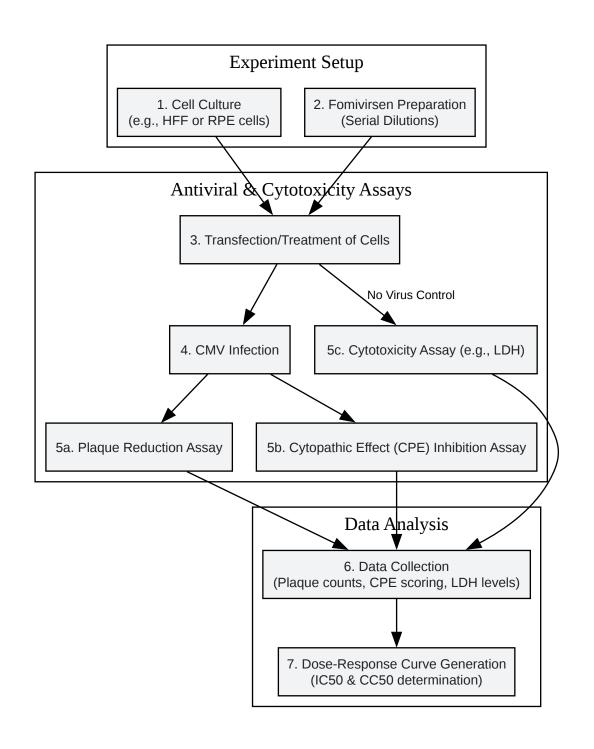
Methodological & Application

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Fomivirsen's primary mechanism of action is the sequence-specific binding to the complementary sequence of CMV IE2 mRNA. This binding prevents the translation of the IE2 proteins, which are crucial for regulating the expression of other viral genes required for replication.[3][5] Evidence also suggests that the binding of Fomivirsen to the target mRNA can lead to its degradation through an RNase H-mediated mechanism.[6][7]









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